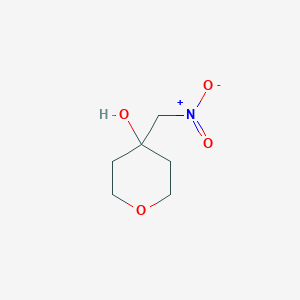
4-(Nitromethyl)oxan-4-ol
Overview
Description
4-(Nitromethyl)oxan-4-ol is an organic compound with a unique structure that includes a nitromethyl group attached to an oxan-4-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitromethyl)oxan-4-ol typically involves the nitration of oxan-4-ol derivatives. One common method is the selective nitration of oxan-4-ol using fuming nitric acid in the presence of polyphosphoric acid and a zeolite catalyst . This method provides a high yield and selectivity for the desired nitromethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Nitromethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using cerium (IV) in an aqueous acetic acid medium at elevated temperatures.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cerium (IV) in aqueous acetic acid with sulfuric acid as a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted oxan-4-ol derivatives.
Scientific Research Applications
4-(Nitromethyl)oxan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Nitromethyl)oxan-4-ol involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Oxan-4-ol: A structurally similar compound without the nitromethyl group.
4-(Nitromethyl)tetrahydropyran-4-ol: Another nitromethyl derivative with a similar ring structure.
Uniqueness: 4-(Nitromethyl)oxan-4-ol is unique due to the presence of both the nitromethyl group and the oxan-4-ol ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(nitromethyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-6(5-7(9)10)1-3-11-4-2-6/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGLCLPZYKTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726640 | |
| Record name | 4-(Nitromethyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-14-0 | |
| Record name | 4-(Nitromethyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3269025.png)
![1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3269043.png)
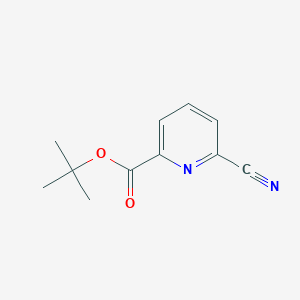
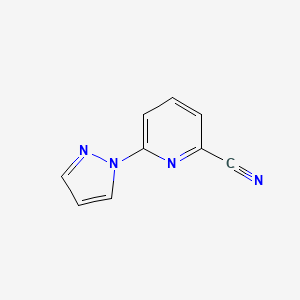
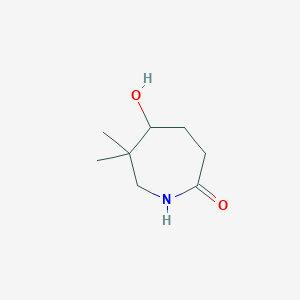
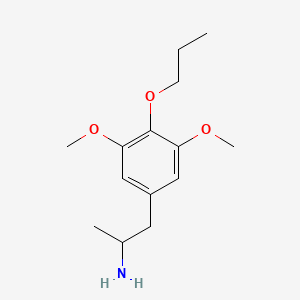
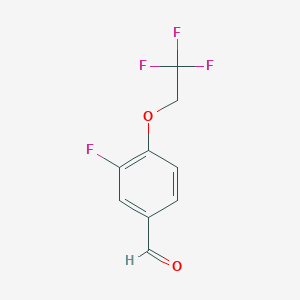
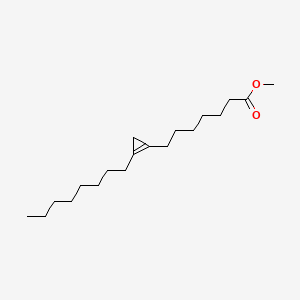
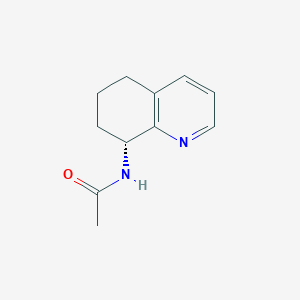
![Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate](/img/structure/B3269112.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3269114.png)
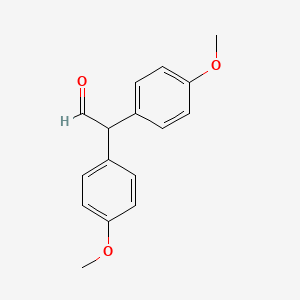
![6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol](/img/structure/B3269119.png)
![2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B3269125.png)
